N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)pivalamide
Description
Properties
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-15(2,3)14(18)16-9-10-6-7-12(20-10)13(17)11-5-4-8-19-11/h4-8H,9H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGYIKPMHIWLKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC=C(S1)C(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)pivalamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated furan or thiophene derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The choice of solvents, temperature, and pressure conditions are optimized to ensure maximum output and purity.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)pivalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It is used in the production of advanced materials, including organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism by which N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)pivalamide exerts its effects involves its interaction with specific molecular targets. The furan and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pivalamide and Aromatic Systems
N-(3-Acetylphenyl)pivalamide ()
- Structure: Phenyl ring with acetyl (C=O) at C3 and pivalamide at the amino group.
- Synthesis: Acetylation of 3-aminophenyl with pivaloyl chloride under basic conditions .
- The acetyl group is electron-withdrawing, similar to the furan carbonyl, but the phenyl backbone may confer lower solubility compared to thiophene-furan systems.
N-(2-Methyl-5-(thiophen-2-yl)phenyl)pivalamide ()
- Structure : Phenyl ring substituted with thiophene at C5 and methyl at C2, linked to pivalamide.
- Physical Properties : Melting point 107–113°C; purified via silica gel flash chromatography .
- Key Differences : The thiophene is attached to phenyl rather than directly to furan carbonyl, altering conjugation and electronic effects. The biphenyl system may enhance hydrophobicity compared to the target’s fused heterocycles.
Heterocyclic Modifications in Related Compounds
2-Thiophenefentanyl ()
- Structure : Fentanyl analogue with thiophene replacing furan’s oxygen with sulfur.
- Key Insight : Demonstrates that heterocycle substitution (S vs. O) significantly impacts bioactivity, likely due to altered electronic profiles and receptor interactions .
N-(5-Acetyl-4-methylthiazol-2-yl)pivalamide ()
- Structure : Thiazole ring with acetyl and pivalamide groups.
Pivalamide Derivatives with Pyridine Systems
N-(5-Fluoropyridin-2-yl)pivalamide ()
- Structure : Pyridine ring with fluorine at C5 and pivalamide at C2.
- Physical Properties : Marketed as a stable solid (CAS 784155-54-0) with catalog prices up to $3000/25 g .
- Key Differences : Pyridine’s nitrogen provides basicity and hydrogen-bonding sites, contrasting with thiophene’s sulfur-based hydrophobicity.
Data Table: Comparative Analysis
Biological Activity
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)pivalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a thiophene ring and a furan moiety, which are both known for their diverse biological properties. The presence of these heterocycles contributes to the compound's potential as a therapeutic agent.
Anticancer Properties
Research indicates that thiophene derivatives, including this compound, exhibit anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. For instance, studies have shown that certain thiophene derivatives inhibit the growth of various cancer cell lines by targeting specific molecular pathways.
Antimicrobial Effects
The compound has demonstrated antimicrobial activity , particularly against bacterial and fungal strains. Thiophene derivatives are known to disrupt microbial cell membranes or inhibit essential enzymes, leading to cell death. In vitro studies have shown that compounds similar to this compound possess significant antibacterial and antifungal activities .
Anti-inflammatory Activity
This compound also shows promise as an anti-inflammatory agent. The mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory processes .
The biological effects of this compound can be attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It can interact with receptors that regulate cellular signaling pathways.
- Biochemical Pathways : The compound influences multiple biochemical pathways, enhancing its therapeutic potential across various diseases .
Case Studies
Several studies have investigated the biological activity of thiophene derivatives:
- A study on a related thiophene carboxamide demonstrated significant anticancer activity against breast cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.
- Another research highlighted the antimicrobial efficacy of thiophene-based compounds against resistant bacterial strains, showcasing their potential as new antimicrobial agents .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)pivalamide, and how can reaction conditions be optimized?
- Answer : The synthesis typically involves coupling thiophene and furan derivatives via nucleophilic substitution or amidation. For example:
- Step 1 : Thiophene functionalization (e.g., bromination at the 5-position) using N-bromosuccinimide (NBS) in DMF at 0–5°C .
- Step 2 : Introduction of the furan-2-carbonyl group via Friedel-Crafts acylation with AlCl₃ as a catalyst in anhydrous dichloromethane .
- Step 3 : Methylation of the thiophene ring using methyl iodide and K₂CO₃ in DMF, followed by pivalamide coupling via HATU-mediated amidation .
- Optimization : Yield and purity depend on solvent choice (e.g., DMF vs. THF), temperature control (avoiding side reactions like over-bromination), and stoichiometric ratios (e.g., 1.2 equivalents of acyl chloride for complete conversion) .
Q. How can the molecular structure of this compound be validated experimentally?
- Answer : A combination of spectroscopic and crystallographic methods is critical:
- NMR : ¹H and ¹³C NMR to confirm the presence of thiophene (δ 6.8–7.5 ppm), furan carbonyl (δ 160–170 ppm), and pivalamide protons (δ 1.2 ppm, singlet) .
- X-ray crystallography : Single-crystal analysis using SHELX software to resolve bond lengths (e.g., C–S bond ~1.70 Å in thiophene) and confirm stereochemistry .
- Mass spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+ at m/z 349.12) .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) provides accurate predictions:
- HOMO-LUMO gaps : Calculated using a 6-31G(d,p) basis set to assess reactivity (e.g., ΔE ≈ 4.2 eV for furan-thiophene conjugates) .
- Electrostatic potential maps : Identify nucleophilic/electrophilic regions, critical for understanding interaction with biological targets .
- Validation : Compare computed IR spectra with experimental data to ensure accuracy (e.g., carbonyl stretching frequencies ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural characterization?
- Answer : Contradictions often arise from dynamic effects or impurities:
- Dynamic NMR : Use variable-temperature ¹H NMR to detect conformational exchange (e.g., rotamers in the pivalamide group) .
- 2D experiments : HSQC and HMBC to assign overlapping signals (e.g., distinguishing thiophene vs. furan protons) .
- Purification : Re-crystallize from ethyl acetate/hexane or use preparative HPLC to remove byproducts (e.g., unreacted acyl chloride) .
Q. What strategies improve the yield of multi-step syntheses involving thiophene-furan hybrids?
- Answer : Key considerations include:
- Protecting groups : Use tert-butyldimethylsilyl (TBDMS) to shield reactive hydroxyl groups during acylation .
- Catalyst screening : Test Pd(PPh₃)₄ vs. CuI for Sonogashira couplings to minimize side reactions .
- In situ monitoring : Employ TLC or inline IR spectroscopy to track reaction progress and optimize quenching times .
Q. How can the bioactivity of this compound be mechanistically explored in vitro?
- Answer : Target-specific assays combined with structural analogs:
- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization assays, with IC₅₀ values compared to control inhibitors .
- Binding studies : Surface plasmon resonance (SPR) to measure affinity for proteins (e.g., Kd < 10 µM suggests strong interaction) .
- Metabolic stability : Incubate with liver microsomes and analyze via LC-MS to identify degradation pathways (e.g., cytochrome P450-mediated oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
